

# Spectroscopic Data of 3'-Fluoropropiophenone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3'-Fluoropropiophenone

Cat. No.: B119259

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3'-Fluoropropiophenone** (CAS 455-67-4), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and regulatory compliance in drug development. This document will delve into the practical aspects of acquiring and interpreting  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry data for **3'-Fluoropropiophenone**, offering insights grounded in established scientific principles.

## Molecular Structure and Key Identifiers

**3'-Fluoropropiophenone**, with the IUPAC name 1-(3-fluorophenyl)propan-1-one, possesses a molecular formula of  $\text{C}_9\text{H}_9\text{FO}$  and a molecular weight of approximately 152.17 g/mol. [1][2][3] The structural formula, presented below, highlights the key functional groups: a meta-substituted fluorophenyl ring and a propiophenone moiety.

Caption: Molecular Structure of **3'-Fluoropropiophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3'-Fluoropropiophenone**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

Note on Data: As experimental NMR data for **3'-Fluoropropiophenone** is not readily available in public databases, the following spectra have been predicted using the online NMR prediction tool, NMRDB.org.[4] This serves as a reliable guide for what to expect in an experimental setting.

## $^1\text{H}$ Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity  | Integration | Assignment         |
|---------------------------------|---------------|-------------|--------------------|
| 7.78 - 7.74                     | m             | 1H          | Ar-H               |
| 7.69 - 7.65                     | m             | 1H          | Ar-H               |
| 7.47 - 7.41                     | m             | 1H          | Ar-H               |
| 7.24 - 7.19                     | m             | 1H          | Ar-H               |
| 3.01                            | q, J = 7.2 Hz | 2H          | -CH <sub>2</sub> - |
| 1.23                            | t, J = 7.2 Hz | 3H          | -CH <sub>3</sub>   |

Interpretation and Causality:

The  $^1\text{H}$  NMR spectrum is characterized by two distinct regions: the aromatic region ( $\delta$  7.0-8.0 ppm) and the aliphatic region ( $\delta$  1.0-3.5 ppm).

- Aromatic Protons ( $\delta$  7.19-7.78 ppm): The four protons on the fluorophenyl ring are chemically non-equivalent due to the meta-substitution pattern and the electronic influence of the fluorine and propiophenone groups. This results in complex multiplets. The downfield chemical shifts are a consequence of the deshielding effect of the aromatic ring current.

- Methylene Protons ( $\delta$  3.01 ppm): The two protons of the methylene group ( $-\text{CH}_2-$ ) adjacent to the carbonyl group are deshielded by the electron-withdrawing nature of the carbonyl, resulting in a downfield shift to approximately 3.01 ppm. The signal appears as a quartet due to coupling with the three neighboring methyl protons ( $n+1$  rule,  $3+1=4$ ).
- Methyl Protons ( $\delta$  1.23 ppm): The three protons of the terminal methyl group ( $-\text{CH}_3$ ) are the most shielded, appearing as a triplet at around 1.23 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons ( $n+1$  rule,  $2+1=3$ ).

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy



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Caption: Workflow for  $^1\text{H}$  NMR data acquisition and processing.

## $^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm      | Assignment         |
|--------------------------------------|--------------------|
| 199.1                                | C=O                |
| 162.8 (d, $^1\text{JCF}$ = 247.5 Hz) | C-F                |
| 139.1 (d, $^3\text{JCF}$ = 6.3 Hz)   | C-C=O              |
| 130.3 (d, $^3\text{JCF}$ = 7.5 Hz)   | Ar-CH              |
| 123.8 (d, $^4\text{JCF}$ = 2.5 Hz)   | Ar-CH              |
| 120.9 (d, $^2\text{JCF}$ = 21.3 Hz)  | Ar-CH              |
| 115.0 (d, $^2\text{JCF}$ = 22.5 Hz)  | Ar-CH              |
| 31.9                                 | -CH <sub>2</sub> - |
| 8.4                                  | -CH <sub>3</sub>   |

#### Interpretation and Causality:

The  $^{13}\text{C}$  NMR spectrum provides a count of the unique carbon environments in the molecule.

- **Carbonyl Carbon ( $\delta$  199.1 ppm):** The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift far downfield.
- **Aromatic Carbons ( $\delta$  115.0-162.8 ppm):** The six aromatic carbons are all chemically non-equivalent. The carbon directly bonded to the highly electronegative fluorine atom (C-F) exhibits a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant ( $^1\text{JCF}$ ). The other aromatic carbons also show smaller carbon-fluorine couplings over two, three, and four bonds ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ,  $^4\text{JCF}$ ), which can be invaluable for definitive assignments.
- **Aliphatic Carbons ( $\delta$  8.4 and 31.9 ppm):** The methylene carbon (-CH<sub>2</sub>-) is more deshielded than the methyl carbon (-CH<sub>3</sub>) due to its proximity to the electron-withdrawing carbonyl group.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

The experimental protocol for  $^{13}\text{C}$  NMR is similar to that of  $^1\text{H}$  NMR, with the primary difference being the acquisition parameters. A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. The acquisition time is also typically longer to achieve a good signal-to-noise ratio.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

FT-IR Data (Neat)

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                     |
|---------------------------------|-----------|--------------------------------|
| ~3070                           | Weak      | Aromatic C-H stretch           |
| ~2980, ~2940                    | Weak      | Aliphatic C-H stretch          |
| ~1690                           | Strong    | C=O stretch (Aryl ketone)      |
| ~1600, ~1480                    | Medium    | Aromatic C=C stretch           |
| ~1260                           | Strong    | C-F stretch                    |
| ~880, ~790                      | Strong    | Aromatic C-H out-of-plane bend |

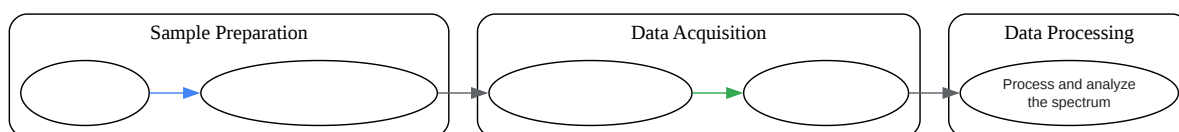
Data sourced from PubChem.[\[1\]](#)

Interpretation and Causality:

- C=O Stretch ( $\sim 1690\text{ cm}^{-1}$ ):** The strong absorption at approximately  $1690\text{ cm}^{-1}$  is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.
- C-H Stretches ( $\sim 2940\text{-}3070\text{ cm}^{-1}$ ):** The absorptions above  $3000\text{ cm}^{-1}$  are indicative of C-H stretching in the aromatic ring, while those below  $3000\text{ cm}^{-1}$  correspond to the C-H stretching of the aliphatic ethyl group.

- Aromatic C=C Stretches ( $\sim 1480\text{-}1600\text{ cm}^{-1}$ ): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- C-F Stretch ( $\sim 1260\text{ cm}^{-1}$ ): The strong absorption around  $1260\text{ cm}^{-1}$  is indicative of the carbon-fluorine bond stretch.
- Aromatic C-H Bends ( $\sim 790\text{-}880\text{ cm}^{-1}$ ): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring.

#### Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy



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Caption: Workflow for ATR-FT-IR data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

#### Mass Spectrometry Data (Electron Ionization - EI)

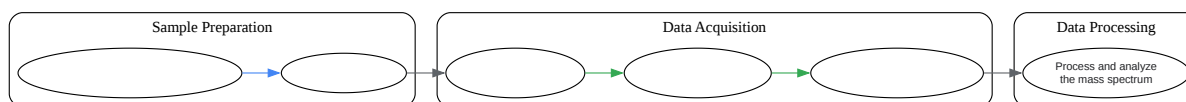
| m/z | Relative Intensity | Assignment              |
|-----|--------------------|-------------------------|
| 152 | Moderate           | $[M]^+$ (Molecular Ion) |
| 123 | High               | $[M - C_2H_5]^+$        |
| 95  | High               | $[C_6H_4F]^+$           |
| 75  | Moderate           | $[C_6H_3]^+$            |

Data sourced from PubChem.[1]

#### Interpretation and Causality:

- **Molecular Ion Peak (m/z 152):** The peak at m/z 152 corresponds to the molecular weight of **3'-Fluoropropiophenone**, confirming its elemental composition.
- **Alpha-Cleavage (m/z 123):** The base peak at m/z 123 is a result of alpha-cleavage, a common fragmentation pathway for ketones. This involves the loss of the ethyl radical ( $\bullet\text{C}_2\text{H}_5$ ) from the molecular ion, forming a stable acylium ion.
- **Further Fragmentation (m/z 95 and 75):** The peak at m/z 95 corresponds to the fluorophenyl cation, formed by the loss of carbon monoxide (CO) from the acylium ion. The peak at m/z 75 is likely due to the loss of HF from the fluorophenyl cation.

#### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)



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Caption: Workflow for GC-MS data acquisition.

## Conclusion

The collective spectroscopic data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of **3'-Fluoropropiophenone**. Each technique offers a unique piece of the structural puzzle, and together they form an indispensable toolkit for the analytical chemist in the pharmaceutical industry. The protocols and interpretations provided in this guide are intended to serve as a practical resource for researchers and scientists working with this important chemical entity.

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## References

- 1. 3'-Fluoropropiophenone | C<sub>9</sub>H<sub>9</sub>FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 4. Visualizer loader [nmrdb.org]
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